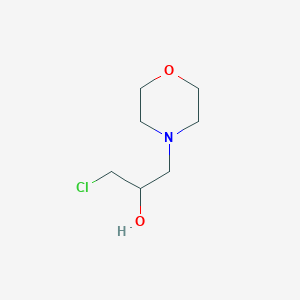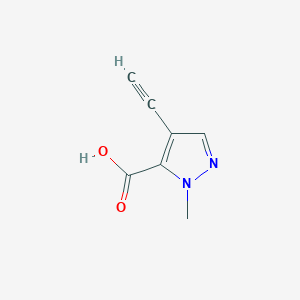
4-Ethynyl-1-methyl-1H-pyrazol-5-carbonsäure
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Heterocyclische Bausteine
“4-Ethynyl-1-methyl-1H-pyrazol” wird als heterocyclischer Baustein bei der Synthese verschiedener komplexer organischer Verbindungen verwendet . Heterocyclische Verbindungen spielen im Bereich der pharmazeutischen Chemie aufgrund ihrer vielfältigen biologischen Aktivitäten eine entscheidende Rolle.
Synthese von bioaktiven Chemikalien
Pyrazole, darunter “4-Ethynyl-1-methyl-1H-pyrazol”, werden häufig als Gerüste bei der Synthese von bioaktiven Chemikalien verwendet . Sie haben ein breites Anwendungsspektrum in der pharmazeutischen Chemie, der Wirkstoffforschung, der Agrochemie, der Koordinationschemie und der metallorganischen Chemie .
Herstellung von Aminothiazolen
Diese Verbindung kann als Reagenz zur Herstellung von Aminothiazolen verwendet werden, die als γ-Sekretase-Modulatoren bekannt sind . γ-Sekretase ist eine intramembrane Protease, die eine entscheidende Rolle in zellulären Signalwegen spielt.
Potenzielle JAK2-Inhibitoren
Sie kann auch bei der Synthese von Amino-Pyrido-Indol-Carboxamiden verwendet werden, die potenzielle JAK2-Inhibitoren für die Therapie myeloproliferativer Erkrankungen sind . JAK2 ist eine Art von Proteintyrosinkinase, die Signale innerhalb von Zellen überträgt.
TGF-β1- und aktive A-Signalinhibitoren
Die Verbindung kann bei der Synthese von Pyridinderivaten verwendet werden, die als TGF-β1- und aktive A-Signalinhibitoren wirken . TGF-β1 ist ein Zytokin, das die Proliferation, die Zelldifferenzierung und andere Funktionen in den meisten Zellen steuert.
Inhibitoren der c-Met-Kinase
“4-Ethynyl-1-methyl-1H-pyrazol” kann bei der Synthese von MK-2461-Analoga verwendet werden, die als Inhibitoren der c-Met-Kinase zur Behandlung von Krebs wirken . c-Met ist ein Protein, das beim Menschen vom MET-Gen kodiert wird, und eine Dysregulation wurde mit der Entstehung von Krebs in Verbindung gebracht.
Wirkmechanismus
The mechanism of action of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This inhibition leads to the death of cancer cells and the suppression of viral replication.
Biochemical and Physiological Effects:
4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of these cells. 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid is its potent anticancer and antiviral properties. It has been found to be effective against a wide range of cancer cell lines and viral infections. However, 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid also has some limitations for lab experiments. Its synthesis is complex and time-consuming, and it can be difficult to obtain in large quantities. Additionally, its mechanism of action is not fully understood, which makes it challenging to optimize its use in research.
Zukünftige Richtungen
There are several future directions for the research of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid. One area of interest is its potential use in the treatment of neurodegenerative disorders. 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid has been found to have neuroprotective effects, and further research could explore its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Another area of interest is the development of new synthesis methods for 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid that are more efficient and cost-effective. Finally, further research could explore the use of 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid in combination with other drugs or therapies to enhance its effectiveness in the treatment of cancer and viral infections.
Conclusion:
In conclusion, 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid, or 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its unique properties. 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid has been found to have a wide range of applications in various fields, including medicinal chemistry, biochemistry, and material science. Its potent anticancer and antiviral properties make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand its mechanism of action and optimize its use in scientific research.
Eigenschaften
IUPAC Name |
4-ethynyl-2-methylpyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2/c1-3-5-4-8-9(2)6(5)7(10)11/h1,4H,2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKSYSASJNLBEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80506934 | |
| Record name | 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
79229-66-6 | |
| Record name | 4-Ethynyl-1-methyl-1H-pyrazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80506934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N7-Butyl-N2-phenylthiazolo[5,4-d]pyrimidine-2,7-diamine](/img/structure/B1626279.png)
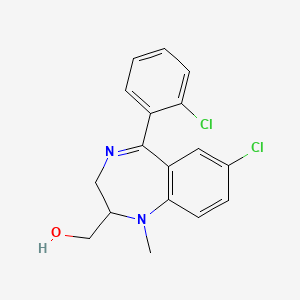


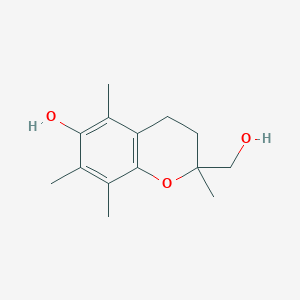


![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B1626290.png)
![4-(6-Methylpyridin-3-yl)-1,4-diazabicyclo[3.1.1]heptane](/img/structure/B1626291.png)
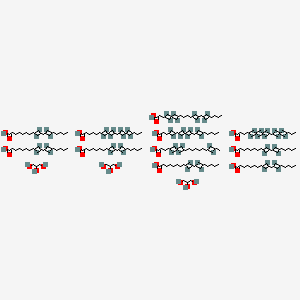
![tert-butyl 1H-benzo[d]imidazol-2-ylcarbamate](/img/structure/B1626295.png)
